1-(3-Amino-2-bromo-6-fluorophenyl)ethan-1-one
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Overview
Description
1-(3-Amino-2-bromo-6-fluorophenyl)ethan-1-one is an organic compound with a molecular formula of C8H7BrFNO It is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, along with an ethanone group
Preparation Methods
The synthesis of 1-(3-Amino-2-bromo-6-fluorophenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-2-bromo-6-fluoroaniline with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(3-Amino-2-bromo-6-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, under appropriate conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(3-Amino-2-bromo-6-fluorophenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its structural features.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties[][3].
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-bromo-6-fluorophenyl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the bromine and fluorine atoms can participate in halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
1-(3-Amino-2-bromo-6-fluorophenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(4-Amino-2-bromo-5-fluorophenyl)ethan-1-one: This compound has a similar structure but with different positions of the amino and fluorine groups.
2-Bromo-1-(2-fluorophenyl)ethan-1-one: This compound lacks the amino group but has a similar bromine and fluorine substitution pattern.
1-(2-Bromo-5-fluorophenyl)-2-pyrrolidinone: This compound contains a pyrrolidinone ring instead of the ethanone group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C8H7BrFNO |
---|---|
Molecular Weight |
232.05 g/mol |
IUPAC Name |
1-(3-amino-2-bromo-6-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H7BrFNO/c1-4(12)7-5(10)2-3-6(11)8(7)9/h2-3H,11H2,1H3 |
InChI Key |
PNISQNVEBIAYLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1Br)N)F |
Origin of Product |
United States |
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